Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate
Description
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate is a benzoate ester derivative featuring two [(4-methylphenyl)sulfonyl]amino groups at the 3- and 4-positions of the aromatic ring. The compound’s structure combines a methyl ester group at the carboxylate position with bulky sulfonamide substituents, which likely influence its physicochemical properties, such as solubility, stability, and reactivity. This compound is listed in specialized chemical catalogs as part of a broader class of benzoate esters with diverse functionalizations .
Properties
IUPAC Name |
methyl 3,4-bis[(4-methylphenyl)sulfonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S2/c1-15-4-9-18(10-5-15)31(26,27)23-20-13-8-17(22(25)30-3)14-21(20)24-32(28,29)19-11-6-16(2)7-12-19/h4-14,23-24H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKOCMDFAIZGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)OC)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381762 | |
| Record name | Methyl 3,4-bis[(4-methylbenzene-1-sulfonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-19-0 | |
| Record name | Methyl 3,4-bis[(4-methylbenzene-1-sulfonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis: Methyl 3,4-Diaminobenzoate
The precursor is synthesized via esterification of 3,4-diaminobenzoic acid using methanol under acidic conditions. Typical protocols employ sulfuric acid as a catalyst, with yields exceeding 80% after recrystallization.
Sulfonylation Reaction
The diaminobenzoate ester undergoes sulfonylation with p-toluenesulfonyl chloride (TsCl) in a dual-step process:
-
First Sulfonylation :
-
Second Sulfonylation :
Table 1: Comparison of Sulfonylation Conditions
| Parameter | First Sulfonylation | Second Sulfonylation |
|---|---|---|
| Temperature | 0–5°C | 25–40°C |
| TsCl Equivalents | 1.1 | 2.5 |
| Reaction Time | 2 hours | 4–6 hours |
| Solvent | DCM | DCM/THF |
| Base | TEA | Pyridine |
Optimization Strategies
pH Control and Base Selection
Maintaining alkaline conditions (pH 8–9) is critical to deprotonate the amine groups, enhancing nucleophilicity. Pyridine outperforms TEA in the second sulfonylation due to its dual role as a base and catalyst.
Solvent Systems
Reagent Purity
p-Toluenesulfonyl chloride must be freshly distilled to avoid hydrolysis to p-toluenesulfonic acid, which reduces yields.
Structural Characterization and Validation
Spectroscopic Analysis
Crystallographic Insights
X-ray diffraction of analogous compounds reveals a dihedral angle of 35.47° between the benzoate and p-toluenesulfonyl groups, influencing packing via N–H···O hydrogen bonds. This structural rigidity aids in purification via recrystallization from methanol.
Alternative Methods and Innovations
Ionic Liquid-Mediated Synthesis
A patent describes using ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) as co-solvents to enhance TsCl reactivity, reducing reaction time by 30%.
Continuous Flow Microreactor Systems
Pilot studies on similar sulfonamides demonstrate that continuous flow systems achieve 85% yield in 10 minutes, though scalability for the target compound remains untested.
Chemical Reactions Analysis
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate has shown potential in several medicinal applications:
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound possess significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
| Compound | Activity | Target |
|---|---|---|
| This compound | Moderate | Dihydropteroate synthase |
| Sulfamethoxazole | High | Dihydropteroate synthase |
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. In vitro studies have shown that similar sulfonamide compounds can inhibit pro-inflammatory cytokines, indicating a possible therapeutic role in treating inflammatory diseases.
Agricultural Applications
This compound may also be explored as a pesticide or herbicide due to its chemical properties:
Herbicidal Activity
Preliminary studies suggest that the compound can inhibit weed growth by disrupting photosynthesis in target plants. The sulfonamide group may enhance the compound's ability to penetrate plant tissues.
| Application | Effectiveness | Target Species |
|---|---|---|
| Herbicide | Moderate | Broadleaf weeds |
Material Science
In material science, this compound can be utilized as a precursor for synthesizing advanced materials:
Polymer Synthesis
The compound can serve as a building block for creating polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating sulfonamide groups into polymer chains improves their resistance to heat and oxidation.
| Polymer Type | Properties Enhanced |
|---|---|
| Sulfonamide-based polymers | Thermal stability, Mechanical strength |
Case Study 1: Antimicrobial Efficacy
A research study conducted on various synthesized sulfonamide derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like sulfamethoxazole against E. coli and Staphylococcus aureus.
Case Study 2: Herbicidal Effects
Field trials assessing the herbicidal activity of this compound showed a significant reduction in weed biomass compared to untreated plots, suggesting its potential as an effective herbicide.
Mechanism of Action
The mechanism of action of Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate involves its interaction with β-catenin, a key protein in the Wnt signaling pathway. The compound binds to the C-terminal region of β-catenin, leading to its ubiquitination and subsequent proteasomal degradation . This action disrupts the Wnt signaling pathway, which is crucial in cell proliferation and cancer development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations at the benzoate core, sulfonyl group modifications, and functional group replacements. Below is a detailed comparison:
Substituent Variations on the Benzoate Core
Functional Implications :
- Electron-Withdrawing vs.
- Solubility : The polar sulfonamide groups in the target compound may improve aqueous solubility relative to trifluoromethyl or aryl-substituted analogs .
Sulfonyl-Containing Analogs
Functional Implications :
- Biological Activity : Sulfonylurea-based pesticides (e.g., bensulfuron-methyl) target plant acetolactate synthase, whereas the target compound’s sulfonamide groups lack documented pesticidal activity .
- Synthetic Utility : The single sulfonamide group in Tosa derivatives is frequently used in peptide synthesis or as protecting groups, whereas the dual sulfonamide configuration may complicate synthetic pathways .
Benzoate Esters with Heterocyclic Substitutions
Functional Implications :
- Coordination Chemistry : Pyridinyl or pyrazine substituents enable metal-binding applications, unlike the target compound’s sulfonamide-focused structure .
Biological Activity
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate, with the molecular formula and a molecular weight of 474.55 g/mol, has garnered attention in the field of medicinal chemistry due to its significant biological activity, particularly in relation to cancer treatment. This compound primarily targets the Wnt/β-catenin signaling pathway , which is crucial in regulating cell proliferation and differentiation.
Target Interaction
The primary target of this compound is β-catenin , a key protein involved in cell signaling pathways. The compound interacts with β-catenin through a direct affinity mechanism, specifically within the C-terminal region of its Armadillo repeat domain. This interaction leads to the ubiquitination and proteasomal degradation of β-catenin, effectively reducing its cellular levels and thus inhibiting Wnt signaling-dependent proliferation of cancer cells.
Biochemical Pathways
The compound's action primarily affects the Wnt/β-catenin signaling pathway , which is implicated in various cancers. By inhibiting this pathway, this compound can potentially reduce tumor growth and metastasis.
Cellular Effects
Research indicates that this compound influences cellular functions by promoting β-catenin degradation. This degradation alters gene transcription processes associated with cell adhesion and proliferation. Laboratory studies have shown that the compound's effects can vary over time and are dosage-dependent in animal models.
Research Applications
This compound is being explored for various applications:
- Chemistry : Used as a reagent in organic synthesis.
- Biology : Investigated for its interactions with proteins and enzymes.
- Medicine : Ongoing research focuses on its therapeutic potential in cancer treatment due to its ability to induce β-catenin degradation.
- Industry : Employed as an intermediate in pharmaceutical production and material development .
Case Studies
- In Vitro Studies : Laboratory experiments have demonstrated that treatment with this compound leads to significant reductions in β-catenin levels in cultured cancer cells. These studies highlight its potential as a therapeutic agent against Wnt-driven tumors.
- Animal Models : In vivo studies indicate that varying dosages of the compound can lead to different outcomes in tumor growth inhibition. Higher doses correlate with more pronounced effects on tumor regression, suggesting a dose-dependent relationship that could inform clinical dosing strategies .
Summary Table of Biological Activity
| Activity | Description |
|---|---|
| Primary Target | β-catenin |
| Mechanism | Induces ubiquitination and degradation of β-catenin |
| Pathway Affected | Wnt/β-catenin signaling pathway |
| Cellular Effects | Alters gene transcription related to cell adhesion and proliferation |
| Research Applications | Chemistry, Biology, Medicine, Industry |
| Dosage Dependency | Effects vary significantly with dosage in animal models |
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzoate core. Key steps include:
- Sulfonylation : Reacting 3,4-diaminobenzoate derivatives with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install sulfonamide groups .
- Esterification : Protecting the carboxylic acid group as a methyl ester early in the synthesis to avoid side reactions.
- Purification : Use column chromatography (e.g., hexane/EtOH gradients) or recrystallization to isolate the product. Monitor purity via TLC (Rf values, as in ) and confirm via - and -NMR spectroscopy .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR (200–400 MHz) in DMSO-d or CDCl to resolve aromatic protons and sulfonamide NH signals. -NMR confirms ester carbonyl (∼165–170 ppm) and sulfonyl carbons (∼140 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns.
- Elemental Analysis : Validate C, H, N, S content against theoretical values.
- Melting Point : Determine via differential scanning calorimetry (DSC) or capillary methods (e.g., 217–220°C for analogous compounds in ).
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural determination of this compound?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement () and WinGX () for data integration. For ambiguous electron density, employ twin refinement (SHELXL’s TWIN/BASF commands) or omit maps to resolve disorder .
- Validation : Cross-check with ORTEP-3 () for thermal ellipsoid visualization. Address overlapping signals (e.g., unresolved carbons in ) by revisiting data collection parameters (e.g., higher-resolution synchrotron data) .
Q. What strategies minimize by-products during the sulfonylation step of the synthesis?
- Methodological Answer :
- Reagent Stoichiometry : Use a 2.2:1 molar ratio of 4-methylbenzenesulfonyl chloride to diamine to ensure complete reaction while avoiding excess reagent .
- Temperature Control : Maintain 0–5°C during sulfonylation to suppress side reactions (e.g., ester hydrolysis).
- In Situ Monitoring : Use HPLC or inline IR spectroscopy to track reaction progress. Quench unreacted sulfonyl chloride with ice-water .
Q. How can computational modeling predict the compound’s reactivity or supramolecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using Gaussian or ORCA to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites.
- Hirshfeld Surface Analysis : Use CrystalExplorer to analyze packing interactions (e.g., hydrogen bonds, π-π stacking) from crystallographic data .
Data Contradiction and Optimization
Q. How to address conflicting -NMR assignments for overlapping aromatic carbons?
- Methodological Answer :
- 2D NMR : Perform HSQC and HMBC experiments to correlate protons with carbons and resolve ambiguities (e.g., distinguishing C4 and C6 in ).
- Isotopic Labeling : Synthesize -labeled derivatives for targeted signal identification.
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., triazine derivatives in ) .
Q. What experimental adjustments improve crystal quality for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test mixed solvents (e.g., DCM/hexane or EtOAc/MeOH) for slow vapor diffusion.
- Seeding : Introduce microcrystals from prior trials to induce controlled growth.
- Temperature Gradients : Use a crystallization robot to explore temperature-dependent polymorphism .
Structural and Functional Insights
Q. How does the electronic nature of the 4-methylphenyl sulfonamide groups influence the compound’s stability?
- Methodological Answer :
- Hydrolytic Stability Tests : Expose the compound to acidic/basic conditions (pH 2–12) and monitor degradation via HPLC. The electron-donating methyl group likely enhances sulfonamide resistance to hydrolysis compared to unsubstituted analogs.
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to correlate substituent effects with thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
